
1-(2-Octadec-9-enoxyethoxy)octadec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Octadec-9-enoxyethoxy)octadec-9-ene is a synthetic lipid that has been extensively used in scientific research. This compound is also known as OOE or 18:1 OOE and is a derivative of oleic acid. OOE has been shown to have significant biological activity and has been used in various research applications.
Mecanismo De Acción
The mechanism of action of OOE is not fully understood. However, it is believed that OOE interacts with cell membranes and alters their properties. OOE has been shown to increase membrane fluidity, which can affect the activity of membrane-bound enzymes and transporters. OOE has also been shown to affect the interaction of membrane proteins with their ligands.
Biochemical and Physiological Effects:
OOE has been shown to have significant biochemical and physiological effects. It has been shown to affect lipid metabolism, insulin sensitivity, and inflammation. OOE has also been shown to affect the activity of various enzymes and transporters involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using OOE in lab experiments is its ability to mimic the properties of natural lipids. OOE has been shown to have similar effects on cell membranes as natural lipids, which makes it a useful tool in lipid research. However, the synthesis of OOE is a complex process that requires expertise in organic chemistry, which can limit its use in certain labs.
Direcciones Futuras
There are several future directions for research involving OOE. One area of research is the investigation of the role of OOE in lipid metabolism and its potential use as a therapeutic agent for metabolic disorders. Another area of research is the investigation of the effects of OOE on membrane-bound enzymes and transporters and its potential use as a tool for drug discovery.
In conclusion, 1-(2-Octadec-9-enoxyethoxy)octadec-9-ene is a synthetic lipid that has significant biological activity and has been extensively used in scientific research. Its unique properties make it a useful tool in lipid research, and there are several future directions for research involving OOE.
Métodos De Síntesis
The synthesis of 1-(2-Octadec-9-enoxyethoxy)octadec-9-ene involves the reaction of oleic acid with 2-bromoethanol in the presence of a base catalyst. The resulting product is then subjected to further reactions to obtain OOE. The synthesis of OOE is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
OOE has been extensively used in scientific research due to its unique properties. It has been shown to have significant biological activity and has been used in various research applications. OOE has been used as a tool to study lipid metabolism, membrane structure, and function. It has also been used to investigate the role of lipids in various cellular processes.
Propiedades
Número CAS |
17367-13-4 |
|---|---|
Fórmula molecular |
C19H20O10 |
Peso molecular |
563 g/mol |
Nombre IUPAC |
1-(2-octadec-9-enoxyethoxy)octadec-9-ene |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37-38-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-38H2,1-2H3 |
Clave InChI |
HLSUQUJDDMLNMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOCCOCCCCCCCCC=CCCCCCCCC |
Sinónimos |
1,1'-[Ethylenebis(oxy)]bis[(Z)-9-octadecene] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



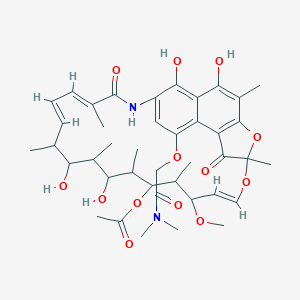
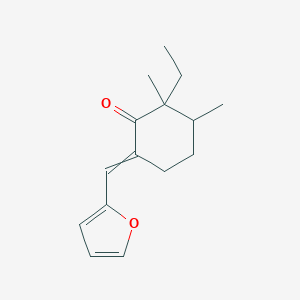
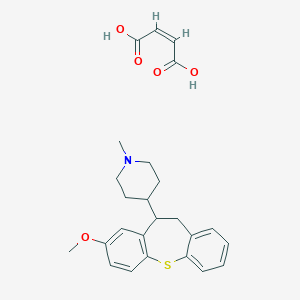
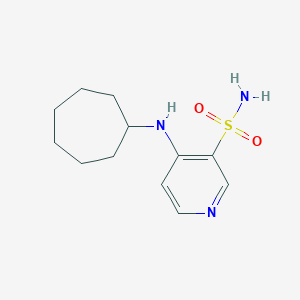
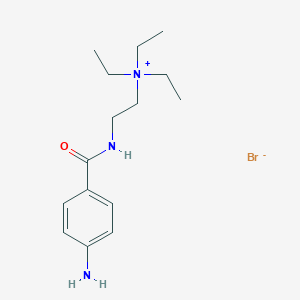


![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)


![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)